molecular formula C18H25FN2O2 B11353456 2-fluoro-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide

2-fluoro-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide

Cat. No.: B11353456
M. Wt: 320.4 g/mol
InChI Key: LMCVMHPUOOZDCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide is an organic compound belonging to the class of phenylmorpholines These are aromatic compounds containing a morpholine ring and a benzene ring linked to each other through a carbon-carbon or carbon-nitrogen bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 2-fluorobenzoic acid with thionyl chloride to form 2-fluorobenzoyl chloride. This intermediate is then reacted with an amine to form the benzamide.

    Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of cyclohexylamine with the benzamide intermediate to form the desired product.

    Morpholine Ring Formation: The morpholine ring is introduced through a cyclization reaction involving the reaction of the intermediate with morpholine under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

2-fluoro-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-fluoro-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes, such as mitogen-activated protein kinase 14 (MAPK14). This inhibition can affect various cellular pathways, leading to changes in cell signaling and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-fluoro-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide is unique due to its specific substitution pattern and the presence of the cyclohexyl group. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C18H25FN2O2

Molecular Weight

320.4 g/mol

IUPAC Name

2-fluoro-N-[(1-morpholin-4-ylcyclohexyl)methyl]benzamide

InChI

InChI=1S/C18H25FN2O2/c19-16-7-3-2-6-15(16)17(22)20-14-18(8-4-1-5-9-18)21-10-12-23-13-11-21/h2-3,6-7H,1,4-5,8-14H2,(H,20,22)

InChI Key

LMCVMHPUOOZDCV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CNC(=O)C2=CC=CC=C2F)N3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.